![molecular formula C15H19F2NO2 B2909725 L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- CAS No. 865774-79-4](/img/structure/B2909725.png)
L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a synthetic compound that has garnered interest for its potential applications in various scientific fields. Structurally, it is an amino acid derivative, characterized by its unique combination of fluorine atoms and tetrahydronaphthalene moiety. This compound’s chemical properties make it an intriguing subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- typically involves multi-step organic synthesis protocols. Common synthetic routes include:
Fluorination Reactions:
Amide Bond Formation: : The coupling of L-Norvaline with the difluoronaphthalene derivative generally occurs through standard peptide coupling reagents such as EDCI/HOBt or HATU.
Hydrogenation: : Tetrahydro-naphthalene core is often synthesized via catalytic hydrogenation under pressure, employing catalysts like palladium on carbon.
Industrial Production Methods
On an industrial scale, production typically scales up these laboratory methods, with optimizations for yield and purity. Flow chemistry techniques, which allow continuous processing, may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the naphthalenyl ring, potentially forming quinone derivatives.
Reduction: : Reduction reactions can further hydrogenate the tetrahydro-naphthalene ring to its fully saturated form.
Substitution: : Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalenyl ring, mediated by reagents like halogenating agents or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3 for oxidation reactions.
Reducing Agents: : LiAlH4, NaBH4 for reduction reactions.
Substituting Agents: : Halogenating agents such as Br2, nitrating agents like HNO3 for substitution reactions.
Major Products
Quinones: : Oxidation may yield quinone derivatives.
Dihydro Derivatives: : Reduction often produces more hydrogenated analogs.
Aryl Derivatives: : Substitution reactions lead to various aryl-substituted products.
Applications De Recherche Scientifique
L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- has found applications across several fields:
Chemistry: : As a building block in the synthesis of more complex molecules and in studying reaction mechanisms involving fluorinated compounds.
Biology: : Investigated for its potential as a modulator of enzyme activity, particularly those involved in metabolic pathways.
Medicine: : Explored for its therapeutic potential, especially in neurodegenerative disease research due to its ability to affect cellular oxidative stress.
Industry: : Utilized in the development of novel materials and as a precursor in pharmaceuticals manufacturing.
Mécanisme D'action
The compound’s mechanism of action in biological systems often revolves around its interaction with enzymes and proteins. The fluorine atoms increase its lipophilicity and stability, allowing it to interact more effectively with biological targets. The tetrahydro-naphthalenyl ring provides a conformationally flexible scaffold that can engage in various non-covalent interactions, facilitating its binding to active sites in enzymes.
Comparaison Avec Des Composés Similaires
Compared to other fluorinated amino acid derivatives:
L-Norvaline: : Unlike other fluorinated L-Norvaline analogs, the presence of the tetrahydro-2-naphthalenyl group significantly alters its physicochemical properties and biological activity.
2-Fluorophenylalanine: : Similar fluorinated amino acids like 2-fluorophenylalanine also modulate enzyme activity but lack the structural complexity and flexibility conferred by the naphthalenyl moiety.
List of Similar Compounds
L-Norvaline, N-[(2S)-6,8-difluoro-2-phenyl]-.
2-Fluorophenylalanine.
6,8-Difluoronorvaline.
That’s a thorough dive into L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-. It’s fascinating how such specific chemical modifications can open up so many avenues for research and application.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)/t11-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXVLGQDJBZSD-FZMZJTMJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N[C@H]1CCC2=C(C1)C(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B2909643.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B2909644.png)
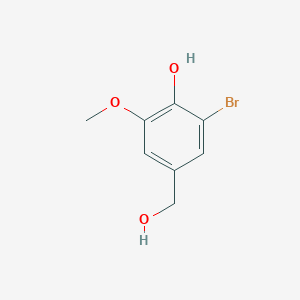
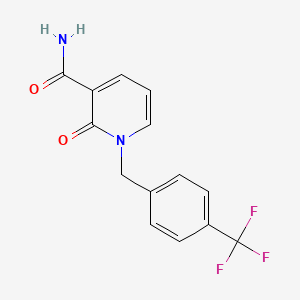
![8-(3-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2909653.png)
![4-Methoxy-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2909655.png)
![3-(2,5-dimethylbenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2909657.png)
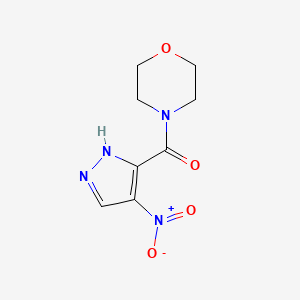
![2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2909659.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909660.png)
![methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2909661.png)
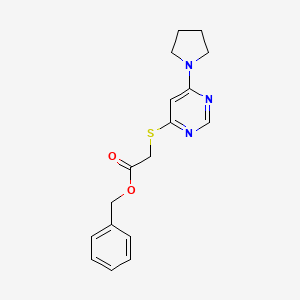
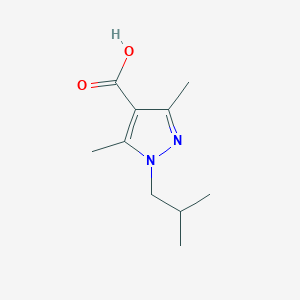
![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2909664.png)
